molecular formula C21H27N5 B1662892 Mavorixafor CAS No. 558447-26-0

Mavorixafor

Cat. No. B1662892
M. Wt: 349.5 g/mol
InChI Key: WVLHHLRVNDMIAR-IBGZPJMESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Mavorixafor is a small molecule antagonist of the CXCR4 receptor, which is involved in various biological processes such as immune cell trafficking, hematopoiesis, and tumor metastasis. It has been the subject of intense research in recent years due to its potential therapeutic applications in various diseases, including cancer, HIV, and WHIM syndrome.

Scientific research applications

Enhancing Immune Response in Cancer Therapy

Mavorixafor is a selective inhibitor of the CXCR4 chemokine receptor and has shown promising results in modulating immune cell profiles, particularly in cancer therapy. A study on melanoma patients revealed that mavorixafor alone increased CD8+ T cell infiltration, granzyme B signal, antigen presentation machinery, and both Tumor Inflammatory Signature (TIS) and IFN-γ gene expression signature scores in the tumor microenvironment (TME). The combination of mavorixafor with pembrolizumab further enhanced these effects, suggesting its potential in improving immune responses against cancer cells (Andtbacka et al., 2022).

Treatment of WHIM Syndrome

Mavorixafor has been evaluated for its efficacy in treating WHIM (Warts, Hypogammaglobulinemia, Infections, and Myelokathexis) syndrome. A Phase 2 study showed that it was well tolerated and resulted in dose-dependent increases in absolute neutrophil counts (ANC) and absolute lymphocyte counts (ALC). Long-term therapy with mavorixafor demonstrated a decrease in yearly infection rate and reduction in the number of cutaneous warts, indicating its potential as a treatment for WHIM syndrome (Dale et al., 2020).

Application in Renal Cell Carcinoma

In a study involving patients with metastatic clear cell renal cell carcinoma (ccRCC) unresponsive to nivolumab monotherapy, mavorixafor combined with nivolumab showed potential antitumor activity. This combination led to increased immune cell infiltration and activation in the TME, indicating its application in enhancing the efficacy of PD-1 blockade therapies in cancer treatment (Choueiri et al., 2021).

Increasing Peripheral White Blood Cell Counts

Research has shown that mavorixafor can significantly increase total peripheral white blood cell counts and subsets in various diseases, including WHIM syndrome, Waldenström's macroglobulinemia (WM), and clear cell renal cell carcinoma (ccRCC). This increase in WBC counts was rapid and sustained, indicating mavorixafor's potential in addressing leukocyte deficiencies associated with these conditions (Dale et al., 2021).

Waldenström's Macroglobulinemia

Mavorixafor, in combination with ibrutinib, has been evaluated in patients with Waldenström's macroglobulinemia (WM) carrying MYD88 and CXCR4 mutations. This combination therapy was well tolerated and led to a rapid and clinically meaningful decrease in IgM levels, suggesting that mavorixafor may enhance the efficacy of BTK inhibitors in the treatment of WM (Treon et al., 2021).

Global Phase 3 Trial for WHIM Syndrome

Mavorixafor is the subject of a global phase 3 randomized, placebo-controlled trial focusing on patients with WHIM syndrome. This trial aims to evaluate the safety and efficacy of mavorixafor in addressing the underlying pathogenic mechanism of WHIM syndrome. It includes an exploration of the effect on neutrophil counts and infection rates, representing a significant step in the clinical development of a novel therapy for this condition (Dale et al., 2021).

Mavorixafor's Role in Overcoming the Protective Effect of Bone Marrow Stroma

Research indicates that mavorixafor can disrupt the interaction of WM cells with the bone marrow stromal cell-based microenvironment, thereby enhancing the efficacy of B-cell targeted therapies. This finding is crucial for understanding the treatment of WM and potentially other lymphomas (Monticelli et al., 2022).

Enhancing Efficacy of Bruton Tyrosine Kinase Inhibitors

Mavorixafor has been shown to enhance the efficacy of Bruton tyrosine kinase inhibitors by overcoming the protective effect of bone marrow stroma on tumor cells in WM. This indicates its potential in improving treatment responses in WM patients, with or without CXCR4WHIM mutations (Nguyen et al., 2022).

properties

IUPAC Name

N'-(1H-benzimidazol-2-ylmethyl)-N'-[(8S)-5,6,7,8-tetrahydroquinolin-8-yl]butane-1,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N5/c22-12-3-4-14-26(15-20-24-17-9-1-2-10-18(17)25-20)19-11-5-7-16-8-6-13-23-21(16)19/h1-2,6,8-10,13,19H,3-5,7,11-12,14-15,22H2,(H,24,25)/t19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVLHHLRVNDMIAR-IBGZPJMESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=C(C1)C=CC=N2)N(CCCCN)CC3=NC4=CC=CC=C4N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](C2=C(C1)C=CC=N2)N(CCCCN)CC3=NC4=CC=CC=C4N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60971247
Record name N~1~-[(1H-Benzimidazol-2-yl)methyl]-N~1~-(5,6,7,8-tetrahydroquinolin-8-yl)butane-1,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60971247
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

349.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Chemokine receptors expressed on the surface of immune cells are known to play a critical role in virus infection and transmission. CXCR4, and another chemokine receptor CCR5, are involved in HIV infection. The process of HIV entry begins with binding of the viral envelope glycoprotein to both the CD4 receptor and one of only two chemokine receptors, and ends with fusion of viral and cell membranes. Viral entry provides novel therapeutic targets against HIV. To date, at least 3 sub classes of HIV viral entry/fusion inhibitors have emerged: 1. CD4 binding or attachment - targets initial recognition and binding of the viral glycoprotein gp120 to the cell-surface CD4 antigen. 2. Chemokine co-receptor binding - targets binding of virus to the CCR5 or CXCR4 co-receptor. 3. Fusion Inhibition - targets the viral glycoprotein gp41 inhibiting the fusion of virus with the cell. Different strains of HIV prefer one receptor or the other, or may use either receptor to infect cells. * 35% of strains use both CXCR4 and CCR5 * 5% of strains are pure CXCR4 using * 60% of strains are pure CCR5 using * An infected individual may harbor different levels of both CXCR4 and CCR5 using virus * CXCR4 using virus independently predicts CD4 decline and HIV clinical progression and is associated with earlier mortality
Record name AMD-070
Source DrugBank
URL https://www.drugbank.ca/drugs/DB05501
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

(S)-N1-((1H-Benzo[d]imidazol-2-yl)methyl)-N1-(5,6,7,8-tetrahydroquinolin-8-yl)butane-1,4-diamine

CAS RN

558447-26-0
Record name Mavorixafor [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0558447260
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name AMD-070
Source DrugBank
URL https://www.drugbank.ca/drugs/DB05501
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name N~1~-[(1H-Benzimidazol-2-yl)methyl]-N~1~-(5,6,7,8-tetrahydroquinolin-8-yl)butane-1,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60971247
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name MAVORIXAFOR
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0G9LGB5O2W
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

To a solution of N1-(1-(2-(trimethylsilyl)ethoxymethyl)-1H-Benzimidazol-2-ylmethyl)-N1-(5,6,7,8-tetrahydro-quinolin-8-yl)-butane-1,4-diamine (73 mg, 0.16 mmol) in CH2Cl2 (2 mL) was added trifluoroacetic acid (4 mL) and the resultant solution was stirred at room temperature overnight then concentrated under reduced pressure. The residue was dissolved in CH2Cl2 (10 mL) and water (5 mL) and treated with NaOH (10 M, ˜2 mL) until the aqueous phase was basic (pH 14). The phases were separated and the aqueous phase was extracted with CH2Cl2 (3×10 mL). The combined organic extracts were dried (Na2SO4) and concentrated. Purification of the crude material by radial chromatography on silica gel (1 mm plate, 15:1:1 CH2Cl2—CH3OH—NH4OH) provided 37 mg of N-(1H-Benzimidazol-2-ylmethyl)-N1-(5,6,7,8-tetrahydro-quinolin-8-yl)-butane-1,4-diamine as a white foam.
Name
N1-(1-(2-(trimethylsilyl)ethoxymethyl)-1H-Benzimidazol-2-ylmethyl)-N1-(5,6,7,8-tetrahydro-quinolin-8-yl)-butane-1,4-diamine
Quantity
73 mg
Type
reactant
Reaction Step One
Quantity
4 mL
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
[Compound]
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a solution of (1-tert-butoxycarbonyl-1H-Benzimidazol-2-ylmethyl)-(5,6,7,8-tetrahydro-quinolin-8-yl)-amine (0.169 g, 0.451 mmol) in CH3CN (5 mL) was added N,N-diisopropylethylamine (0.25 mL, 1.44 mmol) followed by 4-bromobutyronitrile (0.10 mL, 1.01 mmol). The resultant mixture was heated to 80° C. for 5 d then cooled to room temperature. The mixture was concentrated and the residue was partitioned between CH2Cl2 (20 mL) and brine (10 mL). The phases were separated and the aqueous phase was extracted with CH2Cl2 (3×10 mL). The combined organic extracts were dried (Na2SO4) and concentrated. Purification of the crude material by column chromatography on silica gel (30:1:1 CH2Cl2—CH3OH—NH4OH) provided 108 mg (54%) of a yellow foam.
Name
(1-tert-butoxycarbonyl-1H-Benzimidazol-2-ylmethyl)-(5,6,7,8-tetrahydro-quinolin-8-yl)-amine
Quantity
0.169 g
Type
reactant
Reaction Step One
Quantity
0.25 mL
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0.1 mL
Type
reactant
Reaction Step Two
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
54%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Citations

For This Compound
236
Citations
RHI Andtbacka, Y Wang, RH Pierce, JS Campbell… - Cancer Research …, 2022 - AACR
… Mavorixafor is an oral, selective inhibitor of the … that mavorixafor favorably modulates immune cell profiles in the tumor microenvironment (TME) and to evaluate the safety of mavorixafor …
Number of citations: 1 aacrjournals.org
DC Dale, F Firkin, AA Bolyard, M Kelley… - Blood, The Journal …, 2020 - ashpublications.org
… of mavorixafor, up to 400 mg once daily. Five patients continued on the extension study for up to 28.6 months. Mavorixafor … This study demonstrates that mavorixafor, 400 mg once daily, …
Number of citations: 39 ashpublications.org
TK Choueiri, MB Atkins, TL Rose, RS Alter, Y Ju… - Investigational New …, 2021 - Springer
… nivolumab monotherapy received oral mavorixafor 400 mg daily plus … mavorixafor appeared to correlate with clinical benefit. Conclusions The CXCR4 inhibition mediated by mavorixafor…
Number of citations: 25 link.springer.com
JT Warren, KJ Walkovich, AA Bolyard, KE Dickerson… - Blood, 2022 - ashpublications.org
… Mavorixafor treatment was well tolerated overall, with only mild AEs … of mavorixafor in the treatment of CNDs beyond WHIM syndrome and underscores the possibility for mavorixafor to …
Number of citations: 0 ashpublications.org
R Badolato, J Donadieu, 4WHIM Study Group - Clinical Immunology, 2023 - Elsevier
… assessed over 52 weeks with mavorixafor versus placebo. Compared with placebo-group, mavorixafor-group showed 60% lower annualized infection rate (least squares [LS] mean: …
Number of citations: 1 www.sciencedirect.com
DC Dale, L Alsina, A Azar, R Badolato, A Bhandari… - Blood, 2021 - Elsevier
… mavorixafor … mavorixafor treatment in patients with WHIM syndrome. Here, we describe the design of a global phase 3 registrational trial evaluating the safety and efficacy of mavorixafor …
Number of citations: 1 www.sciencedirect.com
DC Dale, SP Treon, DF McDermott, D Cadavid, X Luo… - Blood, 2021 - Elsevier
… Mavorixafor is an orally available investigational, small-… Mavorixafor was previously shown to increase totals and … Here, we report the effect of daily oral administration of mavorixafor on …
Number of citations: 1 www.sciencedirect.com
W Liu, S Bi, T Tian, T Zhou, K Lin… - … Process Research & …, 2022 - ACS Publications
… for industrial-scale production, and an alternative synthesis of mavorixafor was necessary. Herein we report a novel and practical route to synthesize mavorixafor with 8-chloro-5,6,7,8-…
Number of citations: 1 pubs.acs.org
DC Dale, FC Firkin, AA Bolyard, W Tang, H Jiang… - Blood, 2021 - Elsevier
… mavorixafor treatment. Patient interviews revealed that all 4 LTE participants experienced good tolerability of mavorixafor … of minor wounds, but with mavorixafor, minor wounds healed …
Number of citations: 1 www.sciencedirect.com
SP Treon, C Buske, SK Thomas, JJ Castillo… - Blood, 2021 - Elsevier
… Mavorixafor is an oral small-molecule antagonist of CXCR4. In vitro data have shown that mavorixafor … drug-drug interactions, and mavorixafor exposures tracked with increases in key …
Number of citations: 11 www.sciencedirect.com

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